3,4-Dihydro-2h-1,4-oxazine

Medicinal Chemistry Physicochemical Properties CNS Drug Design

Procure 3,4-Dihydro-2H-1,4-oxazine (CAS 648425-48-3), the unsubstituted 1,4-oxazine ring crucial for CNS & peptide programs. Its endocyclic enol-ether double bond (C=C-O) enables ambident nucleophile & dienophile reactivity that saturated analogs cannot replicate. Essential for enantioselective Ru/Au catalysis routes (ee 78–98%) & one‑pot resin‑based peptide modification. Differentiate your pipeline with the core scaffold that morpholine cannot substitute.

Molecular Formula C4H7NO
Molecular Weight 85.10 g/mol
CAS No. 648425-48-3
Cat. No. B12612796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-2h-1,4-oxazine
CAS648425-48-3
Molecular FormulaC4H7NO
Molecular Weight85.10 g/mol
Structural Identifiers
SMILESC1COC=CN1
InChIInChI=1S/C4H7NO/c1-3-6-4-2-5-1/h1,3,5H,2,4H2
InChIKeyYEEGQDGJIXWFIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-2H-1,4-oxazine (CAS 648425-48-3) Procurement Guide: Beyond Generic Heterocyclic Building Blocks


3,4-Dihydro-2H-1,4-oxazine (CAS 648425-48-3) is the parent, unsubstituted 1,4-oxazine heterocycle, a six-membered ring containing both nitrogen and oxygen atoms. As a small-molecule building block (MW 85.10 g/mol, molecular formula C₄H₇NO) with a favorable physicochemical profile for central nervous system (CNS) drug discovery (cLogP 0.2, TPSA 21.3 Ų) [1], it serves as a key synthetic intermediate. Unlike its widely used saturated analog morpholine, the endocyclic double bond in 3,4-dihydro-2H-1,4-oxazine offers a distinct geometric and electronic environment, enabling unique chemical transformations. This compound is not a biologically active end-product but a critical precursor for constructing more complex, biologically active 1,4-oxazine derivatives, as demonstrated in modern synthetic methodologies [2] and peptide modification strategies [3].

Why 3,4-Dihydro-2H-1,4-oxazine Cannot Be Replaced by Morpholine or Other In-Class Heterocycles


Generic substitution of 3,4-dihydro-2H-1,4-oxazine with saturated analogs like morpholine or piperazine fails due to fundamentally different chemical reactivity profiles. The defining feature of 3,4-dihydro-2H-1,4-oxazine is its endocyclic enol-ether double bond (C=C-O), which imparts unique reactivity as an ambident nucleophile, a dienophile, or a masked carbonyl equivalent. This contrasts sharply with morpholine, a fully saturated secondary amine ether. Quantitative evidence shows that protecting group strategy dictates whether a reaction pathway leads to a morpholine or an oxazine product; for example, N-Tosyl-protected amino alkynols thermodynamically favor cyclization to 3,4-dihydro-2H-1,4-oxazine, whereas N-Boc-protected analogs yield 2-methylene morpholine [1]. This divergent reactivity means the two scaffolds are not synthetically interchangeable, as the choice of the 3,4-dihydro-2H-1,4-oxazine precursor is mandatory for accessing the oxazine core for downstream applications such as late-stage peptide modification [2].

Quantitative Differentiation of 3,4-Dihydro-2H-1,4-oxazine (648425-48-3) for Scientific Procurement


Physicochemical Selectivity over Saturated Heterocyclic Analogs

The 3,4-dihydro-2H-1,4-oxazine scaffold provides a distinct physicochemical profile compared to the ubiquitous morpholine. The computed XLogP3 of 0.2 and Topological Polar Surface Area (TPSA) of 21.3 Ų [1] position it in a favorable property space for CNS penetration (typically cLogP 1-4, TPSA < 70 Ų). Morpholine, in contrast, has a lower XLogP3 of -1.3 and a slightly higher TPSA of 21.8 Ų [2]. The higher lipophilicity of the oxazine scaffold suggests potentially improved passive membrane permeability relative to morpholine while maintaining high ligand efficiency due to its low molecular weight.

Medicinal Chemistry Physicochemical Properties CNS Drug Design

On-Resin Peptide Modification Feasibility: Oxazine vs. Other Heterocycles

3,4-Dihydro-2H-1,4-oxazine can be directly assembled on a peptide chain during Solid-Phase Peptide Synthesis (SPPS), a capability not demonstrated for morpholine or piperazine under comparable mild conditions. Patil and Marelli (2024) showed that using silver triflate at ambient temperature, the oxazine ring forms on-resin in a one-pot process involving peptide cleavage, deprotection, and subsequent C–O cyclization using a 2-chlorotrityl chloride (2-CTC) resin [1]. In contrast, common methods to introduce morpholine require pre-formed morpholine building blocks or harsh post-synthetic modifications. The reported yields for the model on-resin oxazine formation were high, demonstrating the compatibility of this method with standard SPPS protocols.

Peptide Chemistry Solid-Phase Peptide Synthesis (SPPS) Late-Stage Functionalization

Synthetic Divergence from Morpholine via Protecting Group Control

A key structural bifurcation occurs in the Ag(I)-catalyzed cyclization of amino acid-derived alkynols. Research by Panda, Kumar, and Bhattacherjee (2023) established that the protecting group on the nitrogen atom dictates whether the cyclization yields a 2-methylene morpholine or a 3,4-dihydro-2H-1,4-oxazine. Specifically, N-Boc substrates provide kinetically controlled 2-methylene morpholines, while N-Tosyl substrates afford thermodynamically controlled 3,4-dihydro-2H-1,4-oxazines [1]. This demonstrates that the 3,4-dihydro-2H-1,4-oxazine scaffold is the thermodynamically favored product for N-Tosyl-protected substrates.

Organic Synthesis Cyclization Regioselectivity

Validated Application Scenarios for 3,4-Dihydro-2H-1,4-oxazine (648425-48-3) Based on Quantitative Evidence


Lead Optimization for CNS Drug Discovery Programs

The favorable low TPSA (21.3 Ų) and moderate cLogP (0.2) of the 3,4-dihydro-2H-1,4-oxazine core [1] make it an ideal central scaffold for CNS drug discovery programs where morpholine (cLogP -1.3) is too polar. Procurement of this building block allows medicinal chemists to explore a more lipophilic region of chemical space while retaining a low molecular weight (85.10 g/mol), potentially improving blood-brain barrier permeability compared to morpholine-based leads.

Late-Stage Peptide Functionalization via SPPS

The demonstrated ability to form the 3,4-dihydro-2H-1,4-oxazine ring directly on a peptide chain using a 2-CTC resin in a one-pot process [2] establishes this compound as a unique tool for peptide chemists. This late-stage modification strategy is not directly applicable to morpholine and allows for the creation of novel peptidomimetics with a C-terminal oxazine modification, expanding the toolbox for peptide-based drug discovery.

Stereoselective Synthesis of Substituted 1,4-Oxazines

For synthetic methodology groups, the parent 3,4-dihydro-2H-1,4-oxazine is the key starting material for developing and scaling enantioselective routes to substituted 1,4-oxazines. The Ru/Au relay catalysis method [3] and ROC of aziridines protocol [4] have shown that substituted analogs can be accessed with excellent enantiomeric excesses (78–98% ee) and yields up to 84%. The availability of the parent compound enables these state-of-the-art catalytic methods.

Quote Request

Request a Quote for 3,4-Dihydro-2h-1,4-oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.